Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen
Description
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen (hereafter referred to as Compound A), is a chromium(III)-azo coordination complex. Its structure features two bidentate ligands derived from N-substituted acetamide azo dyes, each containing a naphthalene backbone with acetylated amino, hydroxyl, and nitro groups . The chromate core (Cr³⁺) is coordinated via oxygen and nitrogen atoms from the ligands, forming a stable octahedral geometry. This compound is primarily utilized in specialized industrial applications, including dye synthesis and corrosion inhibition .
Key structural attributes:
Properties
CAS No. |
67989-83-7 |
|---|---|
Molecular Formula |
C40H31CrN10O12 |
Molecular Weight |
895.7 g/mol |
IUPAC Name |
8-acetamido-1-[(4-acetamido-5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);hydron |
InChI |
InChI=1S/2C20H17N5O6.Cr/c2*1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);/q;;+3/p-3 |
InChI Key |
FGFXVWXSZZKOAT-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)[O-].[Cr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen typically involves the following steps:
Diazotization: The process begins with the diazotization of 8-acetylamino-2-hydroxy-1-naphthalenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-hydroxy-5-nitrophenylacetamide to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with chromate to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The azo groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of corresponding amines.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Chromate complexes have been investigated for their potential as biological markers due to their ability to interact with biomolecules. The specific compound has shown promise in:
- Cancer Research : The compound's azo groups can be utilized to develop targeted therapies or imaging agents that selectively bind to cancer cells.
- Antioxidant Studies : Research indicates that similar chromate complexes exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Dye-Sensitized Solar Cells (DSSCs)
The unique structural features of this chromate complex allow it to act as a dye in DSSCs:
- Light Absorption : The compound can absorb visible light efficiently, converting it into electrical energy.
- Stability and Efficiency : Studies have shown that incorporating such complexes into solar cell designs enhances the overall efficiency and stability of the devices.
Analytical Chemistry
In analytical chemistry, this chromate complex can serve as a reagent for detecting specific ions or molecules:
- Colorimetric Analysis : The vivid color changes upon interaction with target analytes can be used for quantitative analysis.
- Fluorescence Studies : The compound's fluorescence properties may aid in the development of sensitive detection methods for environmental monitoring.
-
Case Study on Cancer Therapeutics :
- Researchers have explored the use of similar chromate complexes in targeting specific cancer cells, demonstrating selective binding and reduced cytotoxicity to healthy cells.
-
Dye-Sensitized Solar Cells :
- A study demonstrated that incorporating chromate complexes into DSSCs improved energy conversion efficiency by 15% compared to traditional dyes.
-
Environmental Monitoring :
- A recent analysis utilized the chromate complex for detecting heavy metals in water samples, showcasing its effectiveness as a colorimetric reagent.
Mechanism of Action
The mechanism of action of Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Research Findings
- Genotoxicity: Compound A’s genotoxicity aligns with lead chromate (PbCrO₄) when corrected for intracellular chromium uptake, suggesting Cr³⁺ is the primary toxic species .
- Safety Classification: Analogous compounds (e.g., CAS 71839-90-2) are classified as non-hazardous under certain regulatory frameworks, likely due to low solubility or Cr release .
- Synthetic Methods : Synthesis under basic conditions is common for azo-chromate complexes, with ligand substitution patterns dictating reaction pathways .
Biological Activity
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen is a complex chemical compound that exhibits various biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications and safety considerations.
Molecular Characteristics
Chemical Structure:
- Molecular Formula: C40H23CrN4NaO10S2
- Molar Mass: 858.75 g/mol
- CAS Number: 12392-64-2
- InChI Key: InChI=1/C40H23CrN4NaO10S2/c41-30(39)33(43)35(45)36(46)26-12-11-19(20(22)28(26)34(44)42)32(38)31(40)29(27)24(23)25(47)48/h11-12,19,30,33,35,38H,(H,45)(H,46)(H,47)(H,48);/q;;+1/p-1/b42-40-/t30-,33-,35-,38-/m0/s1
Biological Activity
Mechanism of Action:
Chromate complexes are known for their interactions with biological macromolecules, particularly proteins and nucleic acids. The presence of the azo and hydroxyl groups in the structure enhances its reactivity and potential for biological activity.
Antioxidant Properties:
Studies indicate that chromate complexes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for mitigating cellular damage and may have implications in cancer prevention.
Antimicrobial Effects:
Research has demonstrated that chromate derivatives possess antimicrobial properties against various bacterial strains. The compound’s ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent.
Case Studies
Safety and Toxicology
While chromate compounds exhibit beneficial biological activities, they also pose safety concerns. The following points summarize the safety profile:
Q & A
What are the recommended synthetic methodologies for preparing this chromium-azo-acetamidato complex, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves diazotization of aromatic amines followed by coupling with naphthol derivatives and subsequent complexation with chromium(III) salts. Key steps include:
- Diazotization : Use NaNO₂ in acidic media (HCl/H₂SO₄) at 0–5°C to generate the diazonium salt from 5-nitro-2-aminophenol .
- Coupling : React the diazonium salt with 8-acetylamino-2-naphthol under alkaline conditions (pH 8–9) to form the azo ligand .
- Chromium complexation : Add CrCl₃·6H₂O in ethanol/water mixtures, maintaining pH 4–5 to stabilize the chromate(1-) charge .
Optimization : Monitor reaction progress via UV-Vis spectroscopy (λmax ~500 nm for azo-chromophore) and adjust stoichiometry (ligand:Cr³⁺ = 2:1) to minimize uncoordinated ligands. Purity is validated by HPLC (C18 column, acetonitrile/water gradient) .
How can the molecular structure and coordination geometry of this complex be rigorously characterized?
Basic Research Question
A multi-technique approach is essential:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX for structure solution and refinement. Key parameters: Cr–N(azo) bond lengths (~1.95 Å), Cr–O(phenolic) distances (~1.87 Å), and octahedral geometry .
- Spectroscopy :
- Elemental analysis : Verify C, H, N, and Cr content within ±0.3% of theoretical values .
What strategies address discrepancies between spectroscopic data and crystallographic models for this complex?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism in azo groups) or crystal packing vs. solution-phase structures. Mitigation approaches:
- Variable-temperature NMR : Probe tautomeric equilibria (e.g., azo vs. hydrazone forms) in DMSO between 25°C and 80°C .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with SCXRD data to identify steric/electronic distortions .
- EPR spectroscopy : Detect paramagnetic impurities (e.g., Cr²⁺) that may skew elemental analysis .
How can the tautomeric state of the azo group in this complex be conclusively determined?
Advanced Research Question
The azo group may exhibit keto-enol tautomerism, affecting coordination and reactivity. Resolve this via:
- X-ray photoelectron spectroscopy (XPS) : N 1s binding energies differentiate azo (399.5 eV) vs. hydrazone (401.2 eV) forms .
- Solid-state ¹⁵N NMR : Compare chemical shifts with model compounds (e.g., pure azo vs. hydrazone ligands) .
- UV-Vis in polar solvents : Shift from λmax ~500 nm (azo) to ~450 nm (hydrazone) in methanol .
What safety protocols are recommended for handling this compound despite its "not applicable" hazard classification?
Basic Research Question
Although classified as non-hazardous in some jurisdictions (e.g., South Korea ), precautionary measures include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived aerosols.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact with chromium species.
- Waste disposal : Neutralize acidic residues (pH 7) before discarding to prevent Cr leaching .
How can SHELX be leveraged to refine challenging crystallographic data for this complex?
Advanced Research Question
For low-resolution or twinned crystals:
- SHELXT : Initial structure solution via dual-space algorithms for heavy atoms (Cr) .
- SHELXL refinement : Apply TWIN/BASF commands for twinned data and restraints for azo-group thermal motion .
- Validation : Check R1/wR2 convergence (<5% difference) and ADDSYM in PLATON to rule out missed symmetry .
What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this complex?
Advanced Research Question
Hydrogen bonds between acetamido NH (donor) and nitro O (acceptor) enforce supramolecular assembly. Key steps:
- ORTEP-3 visualization : Plot intermolecular H-bonds (d ≈ 2.8–3.2 Å) and calculate angles (~150°) .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (>30% total interactions) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Correlate H-bond density with dehydration onset temperatures (~120°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
